2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,5-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O2/c1-15-26-21-7-8-28(12-16-5-3-2-4-6-16)13-20(21)23(31)29(15)14-22(30)27-19-10-17(24)9-18(25)11-19/h2-6,9-11H,7-8,12-14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVBHSSQAIXKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,5-difluorophenyl)acetamide typically involves multiple steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[4,3-d]pyrimidine ring system.
Introduction of the Benzyl and Methyl Groups: Benzyl and methyl groups are introduced through alkylation reactions using suitable alkylating agents.
Formation of the Acetamide Moiety: The acetamide group is introduced via an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using a difluorophenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid.
Reduction: Reduction of the carbonyl groups can lead to the formation of alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the biological activity of pyrido[4,3-d]pyrimidine derivatives.
Pharmacology: The compound can be used to investigate the pharmacokinetics and pharmacodynamics of pyrido[4,3-d]pyrimidine derivatives.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide: Similar structure but with chlorine atoms instead of fluorine.
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of the difluorophenyl group in 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,5-difluorophenyl)acetamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Biological Activity
The compound 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,5-difluorophenyl)acetamide is a complex organic molecule with a pyrido-pyrimidine core that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 446.5 g/mol. The structure includes a pyrido[4,3-d]pyrimidine moiety linked to an acetamide group with a difluorophenyl substituent. This unique structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The mechanism of action often involves inhibition of key enzymes or disruption of cellular processes.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Pyrido[4,3-d]pyrimidine derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis or inhibiting specific kinases involved in tumor growth . For example, certain derivatives have been shown to target the mitogen-activated protein kinase (MAPK) pathway, which is crucial in cancer progression.
Enzyme Inhibition
Studies have demonstrated that similar compounds can act as inhibitors of enzymes like dihydrofolate reductase (DHFR) and various kinases . These enzymes are vital for nucleotide synthesis and cell division, making them attractive targets for therapeutic intervention.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial properties of several pyrido[4,3-d]pyrimidine derivatives against clinical isolates. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against resistant strains .
- Anticancer Screening : In vitro assays conducted on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be in the low micromolar range, indicating potent anticancer activity .
Research Findings
| Activity | Target | Outcome |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | MIC: 0.125–8 μg/mL |
| Anticancer | Human cancer cell lines | IC50: Low micromolar |
| Enzyme Inhibition | Dihydrofolate reductase | Significant inhibition observed |
Q & A
Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with condensation of pyrido[4,3-d]pyrimidine precursors with benzyl and acetamide moieties. Key steps include:
- Cyclization : Using sodium methoxide in xylene at 120–140°C to form the pyrido-pyrimidine core .
- Acetamide Coupling : Reacting the intermediate with 3,5-difluorophenyl isocyanate in DMF at room temperature, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH) .
- Optimization : Yields are improved by controlling temperature (±5°C tolerance) and solvent polarity. For example, substituting DMF with N-methylpyrrolidone (NMP) increases solubility of aromatic intermediates .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer:
Low yields often arise from steric hindrance or poor nucleophilicity of the 3,5-difluorophenyl group. Strategies include:
- Pre-activation : Use of coupling agents like HATU or EDCI to enhance reactivity .
- Microwave-assisted synthesis : Reducing reaction time from 16 hours to 30 minutes at 150°C, improving efficiency .
- Computational screening : Tools like DFT calculations predict optimal leaving groups (e.g., fluoro vs. chloro substituents) to guide experimental design .
Basic: What structural features influence this compound’s bioactivity?
Methodological Answer:
Critical features include:
- Pyrido-Pyrimidine Core : Essential for ATP-binding pocket interactions in kinase inhibition .
- 3,5-Difluorophenyl Group : Enhances metabolic stability and membrane permeability via reduced π-π stacking .
- Benzyl Substituent : Modulates steric bulk, affecting selectivity for target proteins. Systematic SAR studies recommend substituting benzyl with smaller alkyl groups (e.g., methyl) to improve solubility .
Advanced: What analytical techniques are recommended for characterizing purity and stability?
Methodological Answer:
- HPLC-MS : Quantifies purity (>95%) and detects degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
- ¹H/¹³C NMR : Assigns regiochemistry of the difluorophenyl group (e.g., δ 7.2–7.4 ppm for aromatic protons) .
- DSC/TGA : Determines thermal stability (melting point >200°C suggests suitability for solid formulations) .
Basic: How is in vitro activity evaluated against cancer cell lines?
Methodological Answer:
- Cell Viability Assays : Use MTT or CellTiter-Glo® on HeLa or MCF-7 cells, with IC₅₀ values calculated via nonlinear regression .
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1 µM to identify primary targets .
- Controls : Include staurosporine (positive control) and DMSO vehicle (negative control) .
Advanced: How to resolve contradictions in reported bioactivity across similar compounds?
Methodological Answer:
Discrepancies often arise from substituent variations. For example:
- Fluorine Position : 3,5-difluoro vs. 2-fluoro substitution on phenylacetamide alters IC₅₀ by 10-fold due to electronic effects .
- Validation : Replicate assays under standardized conditions (e.g., ATP concentration fixed at 1 mM in kinase assays) .
- Meta-analysis : Compare datasets from PubChem or ChEMBL to identify outliers .
Basic: What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Co-solvent Systems : Use 10% DMSO + 40% PEG-400 in saline for intravenous administration .
- Salt Formation : React with HCl or sodium bicarbonate to form water-soluble salts .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via DLS) to enhance bioavailability .
Advanced: How to design molecular docking studies for target identification?
Methodological Answer:
- Protein Preparation : Retrieve kinase structures (e.g., PDB ID 1M17) and optimize hydrogen bonding networks with MOE or AutoDock .
- Docking Parameters : Set grid size to 60 ų centered on the ATP-binding site, with Lamarckian genetic algorithm for conformational sampling .
- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with known inhibitors (e.g., imatinib) .
Basic: What scale-up challenges arise during synthesis, and how are they mitigated?
Methodological Answer:
- Exotherm Management : Use jacketed reactors with gradual reagent addition to control temperature during cyclization .
- Purification : Replace column chromatography with recrystallization (ethanol/water, 70:30) for cost-effective scale-up .
- Byproduct Analysis : Implement inline FTIR to monitor reaction progress and minimize side products .
Advanced: How are metabolic pathways and metabolite toxicity assessed?
Methodological Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify Phase I metabolites (e.g., hydroxylation at C-6) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using luminescent assays (IC₅₀ <10 µM indicates risk of drug-drug interactions) .
- In Vivo Profiling : Administer 10 mg/kg orally to Sprague-Dawley rats, collect plasma/bile over 24h, and quantify metabolites via HRMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
